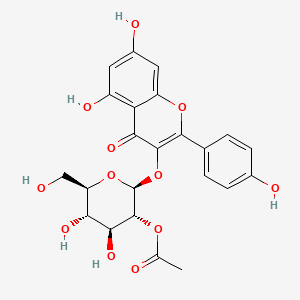
2''-Acetilastragalina
Descripción general
Descripción
2’‘-Acetylastragalin is a kaempferol O-glucoside that is the 2’'-acetyl derivative of astragalin (kaempferol 3-O-glucoside). This compound is isolated from the aerial parts of Delphinium staphisagria and exhibits trypanocidal activity . It is a naturally occurring flavonoid with the molecular formula C23H22O12 and a molecular weight of 490.41 g/mol .
Aplicaciones Científicas De Investigación
2’'-Acetylastragalin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and as a standard in chromatographic analyses.
Mecanismo De Acción
Target of Action
2’‘-Acetylastragalin is a kaempferol O-glucoside that is the 2’‘-acetyl derivative of astragalin . It is isolated from the aerial parts of Delphinium staphisagria . The primary targets of 2’'-Acetylastragalin are the DNA gyrase subunit B (GyrB) from E. coli and Human matrix metallopeptidase (MMP) 2 and 9 catalytic domains .
Mode of Action
2’'-Acetylastragalin interacts with its targets by binding to them. The aromatic acyls i.e., galloyl derivatives appeared to improve efficacy through enhancement of the binding affinities to molecular targets due to plenty of donating and accepting centers .
Biochemical Pathways
It is known that the compound has potential antimicrobial, antiparasitic, anti-inflammatory, anti-nociceptive, analgesic, and anti-complementary effects .
Pharmacokinetics
It is known that the compound has an ic50 value of 65 μM for Vero cells .
Result of Action
The molecular and cellular effects of 2’'-Acetylastragalin’s action include its trypanocidal activity . It has been evaluated in vitro and in vivo for its anti-trypanosomal activities .
Action Environment
It is known that the compound is isolated from the aerial parts of delphinium staphisagria , suggesting that the plant’s growth conditions could potentially influence the compound’s properties.
Análisis Bioquímico
Biochemical Properties
2’‘-Acetylastragalin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit strong binding affinities to molecular targets such as DNA gyrase subunit B from E. coli and human matrix metallopeptidase 2 and 9 catalytic domains . These interactions suggest that 2’'-Acetylastragalin may enhance the binding affinities to molecular targets due to its aromatic acyl groups, which provide plenty of donating and accepting centers . Additionally, it has been reported to inhibit metabotropic glutamate receptor (mglur1) with the lowest energy conformer .
Cellular Effects
2’'-Acetylastragalin influences various cellular processes and functions. It has been found to exhibit trypanocidal activity, which means it can kill Trypanosoma cruzi, the causative agent of Chagas disease . This compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific molecular targets. For example, it has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication . This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Molecular Mechanism
The molecular mechanism of 2’‘-Acetylastragalin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the catalytic domains of human matrix metallopeptidase 2 and 9, inhibiting their activity . This inhibition can prevent the degradation of extracellular matrix components, which is crucial for various cellular processes such as cell migration and invasion. Additionally, 2’'-Acetylastragalin inhibits the metabotropic glutamate receptor (mglur1), which can affect neurotransmission and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’‘-Acetylastragalin have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2’'-Acetylastragalin remains stable under specific conditions, allowing it to exert its trypanocidal activity over extended periods . Its degradation products and their potential effects on cellular function have not been extensively studied.
Dosage Effects in Animal Models
The effects of 2’‘-Acetylastragalin vary with different dosages in animal models. At lower doses, it has been shown to exhibit trypanocidal activity without causing significant toxicity At higher doses, it may cause adverse effects such as cytotoxicity and disruption of cellular processes
Metabolic Pathways
2’'-Acetylastragalin is involved in various metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as DNA gyrase and matrix metallopeptidase, affecting their activity and subsequently influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism and its therapeutic potential for treating infections and other diseases.
Transport and Distribution
The transport and distribution of 2’‘-Acetylastragalin within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2’'-Acetylastragalin is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
2’‘-Acetylastragalin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell
Métodos De Preparación
2’'-Acetylastragalin can be synthesized through various methods. One common approach involves the acetylation of astragalin using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent degradation of the product. Industrial production methods often involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
2’'-Acetylastragalin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Comparación Con Compuestos Similares
2’‘-Acetylastragalin is unique among flavonoids due to its specific acetylation at the 2’’ position. Similar compounds include:
Astragalin: The parent compound of 2’'-Acetylastragalin, which lacks the acetyl group.
Kaempferol: A flavonoid with a similar structure but without the glucose moiety.
Quercetin: Another flavonoid with similar biological activities but differing in its hydroxylation pattern.
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQHAGXLGTSKL-OPCQMSRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118356 | |
| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206734-95-3 | |
| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206734-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



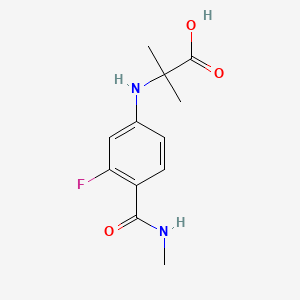
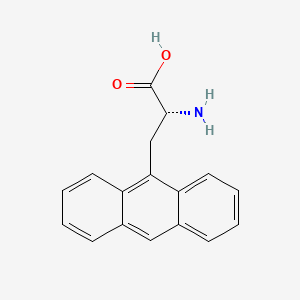
![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)
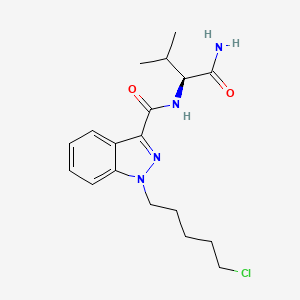
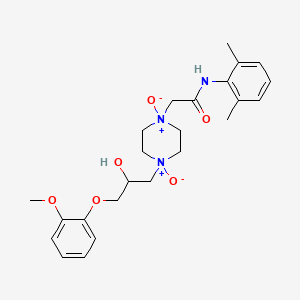
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)


![N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B594213.png)

![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)
![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

